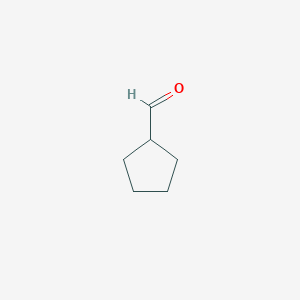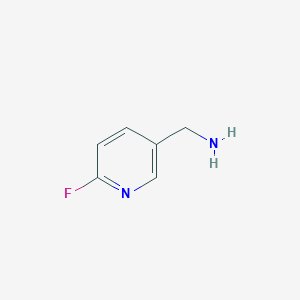
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a 9H-fluorene core with a carbamate group attached. This compound is related to various fluorene derivatives that have been synthesized and characterized in the context of materials science, particularly for their optical and electronic properties. For instance, copolymers of 9,9-dihexylfluorene have been studied for their potential in blue-light-emitting applications .
Synthesis Analysis
The synthesis of fluorene derivatives often involves coupling reactions, such as Suzuki-type coupling polymerization, which has been used to prepare copolymers of 9,9-dihexyl-2,7-fluorene . Another approach for synthesizing fluorene-linked compounds includes the use of solid-phase synthesis, as reported for 9-hydroxy-9-(4-carboxyphenyl)fluorene . Additionally, the synthesis of peptidyl ureas using fluorene derivatives as activated monomers has been described, employing methods such as the Curtius rearrangement of Nα Fmoc peptidyl acid azide and coupling with N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of fluorene derivatives can exhibit unique torsion angles and intermolecular hydrogen bonding, as seen in the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, which forms two-dimensional sheets in the crystal lattice . Similarly, the chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor crystallizes with two independent carbamate molecules and propan-2-ol solvent molecules, showing N—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions .
Chemical Reactions Analysis
Fluorene derivatives can participate in various chemical reactions, including the formation of peptidyl ureas and urea acids. The use of fluorene-based carbamates as building blocks for the synthesis of dipeptidyl urea esters has been demonstrated, with the coupling of carbamates with amino acids resulting in Fmoc-protected dipeptide urea acids . The release of carboxylic acids from a fluorene-based resin-bound linker can be achieved by treatment with acids, although this process can be influenced by the electron-withdrawing effects of substituents on the fluorene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the copolymers of fluorene with carbazole cores exhibit high glass transition temperatures, and their photophysical and electrochemical properties have been studied extensively . The photoluminescence and quantum yield measurements indicate that these materials have potential applications in optoelectronic devices. The solubility and stability of these compounds are also important factors, with many fluorene derivatives being isolated as crystalline solids and characterized by techniques such as NMR, IR, and mass spectrometry .
Applications De Recherche Scientifique
Environmental Chemistry and Toxicology
Carbamates, including compounds similar to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, have been extensively reviewed for their presence in foods and beverages, where they raise health concerns due to their toxicological properties. Ethyl carbamate (EC), a related compound, is genotoxic and carcinogenic, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009). The environmental behavior and degradation processes of N-phenyl carbamates, like chlorpropham, are critical for understanding their impact on ecosystems and human health, with research focusing on their breakdown through hydrolysis, biolysis, photolysis, and thermal processes (Smith & Bucher, 2012).
Medicine and Pharmacology
In the medical field, alkyl-carbamates have been developed for treating conditions such as anxiety and epilepsy. Their pharmacological profile includes modulation of the GABA_A receptor and interaction with ion channels, although they also present serious adverse events. The differential effects of these compounds, including cenobamate's unique mechanism on persistent Na+ currents, underscore the importance of carbamates in therapeutic applications (Löscher, Sills, & White, 2021).
Biochemical Processes
The study of carbamates' biochemical interactions, especially their inhibition effects on acetylcholinesterase (AChE), provides insights into their mechanism of action and potential applications in neurobiology and pest control. Research has shown that the rate of decarbamoylation varies significantly across different carbamates, affecting their efficiency as AChE inhibitors, which has implications for their use in both therapeutic and agricultural settings (Rosenberry & Cheung, 2019).
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369620 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
CAS RN |
161529-13-1 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


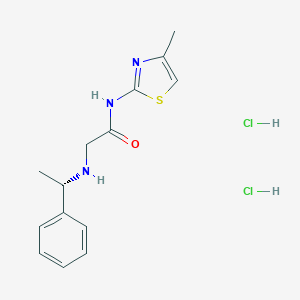
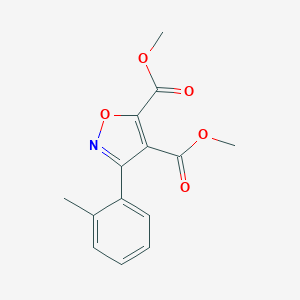
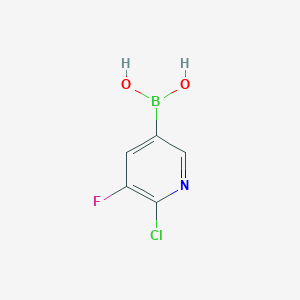
![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
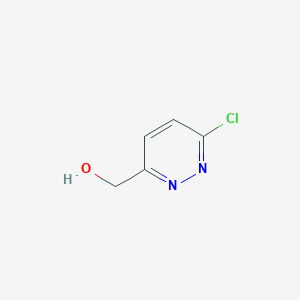
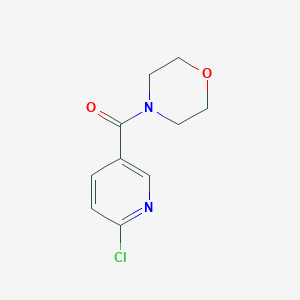
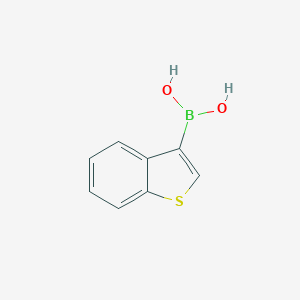

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

